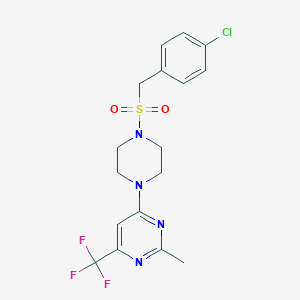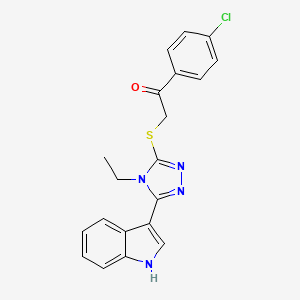![molecular formula C8H16N2 B2700384 (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine CAS No. 2375262-54-5](/img/structure/B2700384.png)
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine is a versatile small molecule scaffold with the molecular formula C8H16N2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiroheptane ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine typically involves the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to yield the desired azaspiroheptane structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a bioisostere of piperidine, a common structural motif in many drugs.
Drug Design: Incorporation of this compound into drug molecules can enhance their biological activity and reduce side effects.
Chemical Biology: It is used as a building block in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industrial Chemistry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of (1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This includes binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing various physiological processes .
類似化合物との比較
Similar Compounds
Piperidine: A common structural motif in many drugs.
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
Uniqueness
(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold in drug design, offering potential advantages over traditional piperidine derivatives .
特性
IUPAC Name |
(1-methyl-1-azaspiro[3.3]heptan-6-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-3-2-8(10)4-7(5-8)6-9/h7H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBKNPXSNOMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2700308.png)



![N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2700313.png)
![3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2700314.png)

![2-(4-vinylbenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2700318.png)

![N'-(3-acetamidophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2700320.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)
![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)
